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molecular formula C9H15N B8535256 2-Ethyl-3,4,5-trimethyl-1H-pyrrole

2-Ethyl-3,4,5-trimethyl-1H-pyrrole

Cat. No. B8535256
M. Wt: 137.22 g/mol
InChI Key: COLWCZJTSIGRQI-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

3-Carbethoxy-4,5-dimethyl-2-ethyl-pyrrole was reductively alkylated with paraformaldehyde to yield 2-ethyl-3,4,5-trimethyl pyrrole. ##STR83##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[C:10]([CH3:11])=[C:9]([CH3:12])[NH:8][C:7]=1[CH2:13][CH3:14])(OCC)=O.C=O>>[CH2:13]([C:7]1[NH:8][C:9]([CH3:12])=[C:10]([CH3:11])[C:6]=1[CH3:1])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1=C(NC(=C1C)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC(=C(C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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